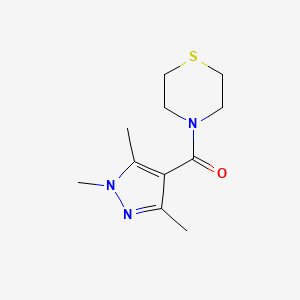

thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, also known as TTPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TTPM belongs to the class of pyrazolone derivatives, which are widely used in the pharmaceutical industry for their anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

- Antileishmanial Activity : Thiomorpholine-based pyrazoles have demonstrated potent antileishmanial activity . Researchers explore their potential as therapeutic agents against leishmaniasis, a parasitic disease.

- Antimalarial Activity : Some pyrazole derivatives exhibit antimalarial effects . Investigating their mechanism of action and optimizing their efficacy could lead to novel antimalarial drugs.

- Fluorescent Materials : 1,3,5-triarylpyrazoline compounds, including those derived from thiomorpholine, possess excellent fluorescence properties . These materials find applications in photoluminescent devices and organic nonlinear optical systems.

- Microwave-Assisted Synthesis : The compound can be synthesized efficiently under microwave irradiation and solvent-free conditions using a phosphotungstic acid catalyst supported on silica . This method offers environmental friendliness and good yields.

- Vitamin B1-Catalyzed Synthesis : Another approach involves using vitamin B1 as a catalyst for cyclocondensation reactions, yielding 1,3,5-trisubstituted-1H-pyrazoles . This green chemistry method avoids regioisomer formation.

- Antipromastigote Activity : Compound 13, a derivative of thiomorpholine-based pyrazoles, exhibits potent in vitro antipromastigote activity . Molecular simulations justify its binding pattern in the active site of LmPTR1.

- Ligands for Metallic Complexes : Pyrazole derivatives, including thiomorpholine-based ones, can serve as ligands for generating metallic complexes . These complexes find applications in catalysis, sensors, and materials science.

- Crystal Structure Determination : Researchers have presented the crystal structure of specific pyrazole derivatives, such as 1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole . Understanding their solid-state structures informs their properties and reactivity.

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Catalysis and Green Chemistry

Biological Studies and Molecular Modeling

Coordination Chemistry

Structural Studies

Mechanism of Action

Target of Action

It is known that 1,3,5-trisubstituted pyrazoles, a class of compounds to which this compound belongs, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .

Mode of Action

It is known that 1,3,5-trisubstituted pyrazoles interact with their targets to exert their effects

Biochemical Pathways

Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that multiple pathways may be affected.

Result of Action

Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

thiomorpholin-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-8-10(9(2)13(3)12-8)11(15)14-4-6-16-7-5-14/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPUEUJYLGPTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)

![6-[3-(Azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)